![molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9](/img/structure/B6330933.png)
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of both amide and ether functional groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its potential use in polymer chemistry and as a building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide typically involves the reaction of prop-2-enoyl chloride with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, making the compound useful in drug design and development .
類似化合物との比較
Similar Compounds
N-[(prop-2-enoylamino)methyl]prop-2-enamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamide: Another related compound with additional functional groups, offering different chemical properties.
Uniqueness
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide stands out due to its unique combination of amide and ether groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functional group reactivity and structural integrity .
特性
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKORVQXDHAIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
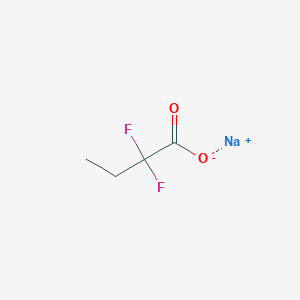
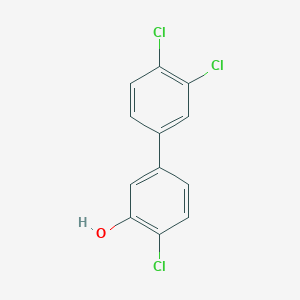
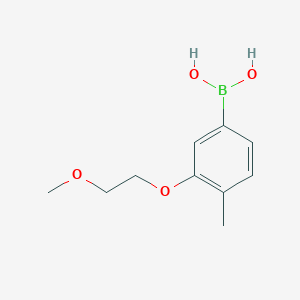

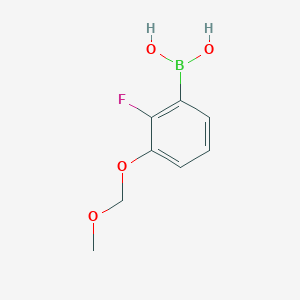



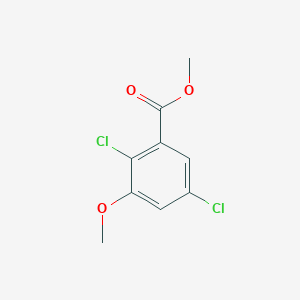




![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B6330959.png)
